PF-06679142
Description
Significance of AMPK in Cellular Energy Homeostasis and Metabolic Regulation
Adenosine monophosphate-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis. nih.gov Found in all eukaryotic cells, AMPK is highly conserved and plays a central role in balancing metabolic processes. nih.govaccscience.com It acts as a sensor of the cell's energy status, becoming activated in response to metabolic stresses that increase the cellular AMP:ATP and ADP:ATP ratios. nih.gov
Once activated, AMPK orchestrates a metabolic switch, inhibiting energy-consuming anabolic pathways, such as the synthesis of fatty acids, cholesterol, and proteins, while promoting catabolic processes that generate ATP, the cell's main energy currency. nih.govwikipedia.org This includes stimulating glucose uptake and fatty acid oxidation. wikipedia.orgjci.org By phosphorylating a multitude of downstream targets, AMPK modulates a wide array of metabolic activities, including lipid, cholesterol, carbohydrate, and amino acid metabolism, as well as mitochondrial function and cell growth. nih.govacs.org
Beyond the cellular level, AMPK is a key player in whole-body energy balance, integrating hormonal and nutrient signals in various tissues, including the liver, skeletal muscle, adipose tissue, and the hypothalamus. jci.orgnih.govcapes.gov.br Its role in regulating glucose and lipid metabolism in these peripheral tissues makes it a significant factor in the context of metabolic diseases. jci.orgnih.gov The multifaceted involvement of AMPK in maintaining energy balance has made it a compelling therapeutic target for a range of conditions, including metabolic disorders, inflammation, and cancer. nih.govaccscience.com
Overview of Direct AMPK Activators in Preclinical Investigations
The therapeutic potential of activating AMPK has led to the investigation of various small-molecule direct activators in preclinical settings. Unlike indirect activators such as metformin (B114582), which works by increasing cellular AMP levels, direct activators bind to the AMPK complex itself. acs.org
One of the earliest and most well-known direct activators is 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), which is intracellularly converted to an AMP analog. acs.orgnih.gov Another significant compound is A-769662, which allosterically activates AMPK by binding to a site between the α- and β-subunits. acs.org This compound, and others like it, have been instrumental in understanding the mechanisms of direct AMPK activation. nih.gov
More recent preclinical research has focused on developing novel direct AMPK activators with improved properties. For instance, PXL770 has been investigated for its potential in treating nonalcoholic steatohepatitis (NASH) by improving metabolic parameters and exhibiting direct anti-inflammatory and anti-fibrotic effects in rodent models. nih.gov Another compound, BI9774, has also been studied in the context of NAFLD and NASH, where it was found to decrease liver lipids, although it did not significantly improve liver fibrosis. biorxiv.org The development of these compounds highlights the ongoing effort to create specific and effective AMPK modulators for various diseases. nih.govnih.govbiorxiv.org
Rationale for Investigating PF-06679142 as a Selective AMPK Modulator
This compound emerged from research aimed at optimizing a series of indole (B1671886) acid direct activators of AMPK. nih.gov The primary goal was to develop a compound with improved metabolic stability and reduced renal excretion compared to earlier candidates in the series. acs.orgnih.govacs.org Specifically, researchers sought to minimize glucuronidation and active renal clearance mediated by organic anion transporters (OATs). nih.gov
This compound, also referred to as compound 10 in the study, was identified as a promising candidate that demonstrated robust activation of AMPK in the kidneys of rats. acs.orgnih.govacs.org Preclinical studies showed that it possessed desirable pharmacokinetic properties, including good oral absorption, low plasma clearance, and importantly, negligible renal clearance. acs.orgnih.govacs.org The investigation into this compound was driven by the need for a direct AMPK activator with a more favorable pharmacokinetic profile, making it a suitable candidate for further development in therapeutic areas where sustained AMPK activation in specific tissues like the kidney is desired. nih.gov
Properties
CAS No. |
1467059-66-0 |
|---|---|
Molecular Formula |
C20H17F2NO3 |
Molecular Weight |
357.3568 |
IUPAC Name |
(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid |
InChI |
InChI=1S/C20H17F2NO3/c21-14-9-15-18(13(10-23-15)20(24)25)19(22)17(14)12-6-4-11(5-7-12)16-3-1-2-8-26-16/h4-7,9-10,16,23H,1-3,8H2,(H,24,25)/t16-/m0/s1 |
InChI Key |
JQJNGAWEMYQJIQ-INIZCTEOSA-N |
SMILES |
O=C(C1=CNC2=C1C(F)=C(C3=CC=C([C@@H]4CCCCO4)C=C3)C(F)=C2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06679142; PF06679142; PF 06679142; PF-6679142; PF6679142; PF 6679142; |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Pf 06679142
Target Identification and Characterization of PF-06679142
The primary molecular target of this compound is AMP-activated protein kinase (AMPK), a crucial enzyme in the regulation of cellular energy homeostasis. The interaction of this compound with AMPK is highly specific, leading to its characterization as a direct activator of this enzyme.
This compound as a Potent Activator of α1β1γ1-AMPK Isoform
This compound has been identified as a potent, orally active activator of the α1β1γ1 isoform of AMP-activated protein kinase (AMPK). Research has demonstrated its efficacy in activating this specific isoform with a half-maximal effective concentration (EC50) of 22 nM.
| Compound | Target Isoform | EC50 (nM) |
|---|---|---|
| This compound | α1β1γ1-AMPK | 22 |
Allosteric Activation Mechanism of AMPK by this compound
The activation of AMPK by this compound occurs through an allosteric mechanism. This means that this compound binds to a site on the AMPK enzyme that is distinct from the active site, inducing a conformational change that leads to an increase in the enzyme's activity. Small-molecule activators that function in this manner are crucial for understanding the regulation of AMPK and for the development of therapeutic agents that can modulate its activity.
Binding Site Analysis and Interactions within the AMPK Allosteric Drug and Metabolite (ADaM) Site
The allosteric binding site for many direct AMPK activators is known as the Allosteric Drug and Metabolite (ADaM) site. This site is located at the interface between the α-catalytic subunit and the β-regulatory subunit of the AMPK heterotrimer. The binding of small molecules to the ADaM site stabilizes an active conformation of the enzyme. While it is understood that this compound functions as an allosteric activator, detailed crystallographic or molecular modeling studies specifically elucidating the precise binding interactions of this compound within the ADaM site are not extensively available in the public domain. General mechanisms for other activators at this site involve a network of hydrogen bonds and hydrophobic interactions that lock the α and β subunits together in a manner that promotes kinase activity.
Mechanism of Action of this compound at the Subcellular Level
At the subcellular level, the activation of AMPK by this compound initiates a cascade of phosphorylation events that modulate the activity of downstream metabolic enzymes.
Induction of AMPK Phosphorylation and Activation
A key step in the activation of AMPK is the phosphorylation of a specific threonine residue (Thr172) on its catalytic α-subunit. While this compound is a direct allosteric activator, its binding is expected to promote and sustain the phosphorylation of Thr172, which is a hallmark of a fully active AMPK enzyme. This phosphorylation is carried out by upstream kinases. The allosteric binding of this compound can make AMPK a better substrate for these upstream kinases and also protect the phosphate group from being removed by phosphatases, thereby prolonging the activated state of the enzyme.
Modulation of Downstream AMPK Substrates (e.g., Acetyl-CoA Carboxylase Ser79)
Once activated, AMPK phosphorylates a multitude of downstream target proteins, thereby regulating their activity. A primary and well-characterized downstream substrate of AMPK is Acetyl-CoA Carboxylase (ACC). AMPK phosphorylates ACC at a specific serine residue, Ser79. This phosphorylation event inhibits the enzymatic activity of ACC, which is a rate-limiting enzyme in the synthesis of fatty acids. By activating AMPK, this compound is anticipated to lead to an increase in the phosphorylation of ACC at Ser79, thereby reducing fatty acid synthesis.
| Protein | Phosphorylation Site | Effect of Phosphorylation |
|---|---|---|
| AMPK α-subunit | Threonine 172 (Thr172) | Activation of AMPK |
| Acetyl-CoA Carboxylase (ACC) | Serine 79 (Ser79) | Inhibition of ACC activity |
Impact on Glucose Metabolism in Cellular Models
This compound demonstrates a significant influence on glucose metabolism in various cellular models, primarily through its action as a potent, orally active activator of AMP-activated protein kinase (AMPK), particularly the α1β1γ1 isoform. medchemexpress.comacs.orgmedchemexpress.commedchemexpress.com AMPK is a crucial cellular energy sensor that, once activated, orchestrates a switch from anabolic to catabolic processes to restore cellular energy balance. acs.orgmedchemexpress.com
Enhancement of Glucose Uptake in Adipocytes
The activation of AMPK by compounds like this compound is known to stimulate glucose uptake in adipocytes. medchemexpress.com This process is critical for maintaining glucose homeostasis. While direct quantitative data for this compound's effect on glucose uptake in adipocytes is not extensively detailed in the public domain, the established mechanism of AMPK activation suggests a positive regulatory role. Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating the entry of glucose into the fat cells. medchemexpress.com
Enhancement of Glucose Uptake in Myocytes
In skeletal muscle cells, or myocytes, AMPK activation is a well-established trigger for enhanced glucose uptake. medchemexpress.com This is particularly important during exercise when energy demands are high. The activation of AMPK by this compound is anticipated to mimic this physiological process, leading to an increase in glucose transport into myocytes. This action is also mediated by the translocation of GLUT4 to the cell surface, a critical step in clearing glucose from the bloodstream. medchemexpress.com
Influence on Lipid Metabolism in Cellular Systems
The pharmacological activity of this compound extends to the regulation of lipid metabolism, a key aspect of its potential therapeutic utility. Its role as an AMPK activator directly influences the synthesis and breakdown of lipids in different cell types.
Inhibition of De Novo Lipogenesis in Hepatocytes
Research has demonstrated that this compound and its related compounds inhibit de novo lipogenesis (DNL) in primary human hepatocytes. researchgate.netosti.govresearchgate.netresearchgate.netsunderland.ac.ukproteopedia.org This inhibition is a direct consequence of AMPK activation. researchgate.netosti.govproteopedia.org Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC). acs.org By suppressing DNL, this compound has the potential to reduce the accumulation of lipids in the liver, a hallmark of conditions like non-alcoholic fatty liver disease.
Table 1: Effect of this compound on De Novo Lipogenesis in Human Hepatocytes
| Compound | Cellular Process | Target Cells | Effect |
|---|
Interplay with Key Signaling Pathways
The metabolic effects of this compound are underpinned by its interaction with the central cellular energy regulator, AMPK. As a potent activator of the α1β1γ1 isoform of AMPK, this compound initiates a cascade of downstream signaling events. medchemexpress.comacs.orgmedchemexpress.commedchemexpress.com
The activation of AMPK by this compound leads to the phosphorylation and subsequent modulation of numerous downstream targets. These include enzymes directly involved in metabolic pathways, such as ACC in lipogenesis, as well as transcription factors that regulate the expression of genes involved in energy metabolism. acs.org The multifaceted signaling network governed by AMPK allows this compound to exert coordinated control over both glucose and lipid metabolism, highlighting its potential as a modulator of cellular energy homeostasis.
AMPK-Mediated Inhibition of mTOR Pathway
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. The activation of AMPK by this compound is anticipated to exert a significant inhibitory effect on the mTOR pathway through multiple mechanisms.
One of the primary mechanisms involves the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2) by AMPK. Activated TSC2, in conjunction with TSC1, functions as a GTPase-activating protein (GAP) for the small GTPase Rheb. By converting Rheb from its active GTP-bound state to an inactive GDP-bound state, the TSC1/TSC2 complex effectively suppresses the activity of mTORC1, a key complex in the mTOR pathway.
Furthermore, AMPK can directly phosphorylate Raptor, a regulatory component of the mTORC1 complex. This phosphorylation creates a binding site for 14-3-3 proteins, which is thought to contribute to the inhibition of mTORC1 activity. The anticipated downstream effects of mTORC1 inhibition by this compound-activated AMPK would include a reduction in protein synthesis, mediated by the dephosphorylation of key mTORC1 substrates such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
Table 1: Anticipated Effects of this compound on the mTOR Pathway
| Target Protein | Predicted Effect of this compound-mediated AMPK Activation | Consequence |
|---|---|---|
| TSC2 | Increased phosphorylation and activation | Inhibition of Rheb |
| Raptor | Increased phosphorylation | Inhibition of mTORC1 activity |
| mTORC1 | Inhibition | Decreased cell growth and proliferation |
| S6K | Decreased phosphorylation | Reduced protein synthesis |
| 4E-BP1 | Decreased phosphorylation | Reduced protein synthesis |
Potential Crosstalk with PI3K/Akt Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation, often acting upstream of the mTOR pathway. The relationship between AMPK and the PI3K/Akt pathway is complex, with evidence suggesting both synergistic and antagonistic interactions depending on the cellular context.
Activation of AMPK by this compound could potentially inhibit the PI3K/Akt pathway. One proposed mechanism for this inhibition is through the AMPK-mediated phosphorylation of insulin (B600854) receptor substrate 1 (IRS-1) at serine residues, which can lead to its degradation and thereby attenuate insulin- and growth factor-stimulated PI3K/Akt signaling.
Table 2: Potential Crosstalk Mechanisms between this compound-Activated AMPK and PI3K/Akt Signaling
| Interacting Protein | Potential Effect of this compound-mediated AMPK Activation | Outcome |
|---|---|---|
| IRS-1 | Increased inhibitory serine phosphorylation | Attenuation of PI3K/Akt signaling |
| Akt | Potential for indirect modulation | Complex and context-dependent effects on cell survival and growth |
Modulation of NF-κB Pathway via AMPK Activation
The nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response, cell survival, and proliferation. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. Activation of AMPK by this compound is expected to exert an inhibitory effect on the NF-κB pathway.
Several mechanisms have been proposed for the AMPK-mediated suppression of NF-κB. AMPK can phosphorylate and activate certain sirtuins, such as SIRT1, which can subsequently deacetylate and inactivate key components of the NF-κB pathway, including the p65/RelA subunit. Deacetylation of p65 reduces its transcriptional activity, thereby dampening the inflammatory response.
Furthermore, AMPK activation can inhibit the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory IκB proteins. By preventing the phosphorylation and subsequent degradation of IκB, AMPK can effectively trap NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. The activation of AMPK by this compound would therefore be predicted to have anti-inflammatory effects through its modulation of the NF-κB signaling cascade.
Table 3: Predicted Modulation of the NF-κB Pathway by this compound
| Target/Mediator | Predicted Effect of this compound-mediated AMPK Activation | Consequence |
|---|---|---|
| SIRT1 | Activation | Deacetylation and inactivation of p65/RelA |
| IKK | Inhibition | Prevention of IκB degradation |
| NF-κB (p65/RelA) | Reduced nuclear translocation and transcriptional activity | Attenuation of inflammatory gene expression |
Preclinical Pharmacological Evaluation of Pf 06679142
In Vitro Pharmacological Characterization
PF-06679142 is a potent, orally active activator of 5'-adenosine monophosphate-activated protein kinase (AMPK). medchemexpress.com AMPK is a crucial cellular energy sensor that plays a key role in regulating metabolic processes. acs.org It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. bioassaysys.com
Enzyme Activation Assays for AMPK Isoforms (e.g., α1β1γ1)
Enzyme activation assays are critical for characterizing the direct interaction and activation of specific AMPK isoforms by a compound. This compound has been identified as a potent activator of the α1β1γ1 isoform of AMPK, with an EC₅₀ of 22 nM. medchemexpress.com The activation of AMPK occurs through several mechanisms, including allosteric activation upon AMP binding and phosphorylation of the threonine 172 residue in the α subunit's kinase domain. nih.gov
Various assay formats are employed to measure AMPK activation. These can be cell-free assays that monitor the different activation mechanisms. nih.gov For instance, a common method involves measuring the phosphorylation of a substrate peptide by the activated AMPK enzyme. Non-radioactive assay methods, such as those utilizing fluorescence or luminescence, are often preferred for their safety and high-throughput capabilities. bioassaysys.commdpi.com Homogeneous Time Resolved Fluorescence (HTRF) assays, for example, allow for the quantitative detection of phosphorylated AMPK at specific sites like Threonine 172. revvity.com
Table 1: In Vitro AMPK Activation Data for this compound
| AMPK Isoform | Assay Type | EC₅₀ (nM) |
|---|---|---|
| α1β1γ1 | Enzyme Activation Assay | 22 |
Cell-Based Assays for AMPK Activation and Downstream Effects
Cell-based assays are essential to confirm that a compound can penetrate the cell membrane and activate AMPK within a cellular context, leading to downstream physiological effects. These assays often measure the phosphorylation of AMPK or its downstream targets. elifesciences.org
A widely used method is the cell-based ELISA, which can measure phosphorylated AMPK in whole cells, normalizing the signal to the total protein content. bioassaysys.com This approach eliminates the need for preparing cell lysates and is suitable for both short-term and long-term studies of AMPK regulation. bioassaysys.com The activation of AMPK by this compound in cellular models is a key indicator of its potential therapeutic utility. Upon activation, AMPK initiates a cascade of events to restore cellular energy balance, including the inhibition of anabolic pathways and the activation of catabolic pathways. acs.org
Assessment of Metabolic Effects in Isolated Primary Cells (e.g., Hepatocytes, Podocytes)
The metabolic effects of this compound are evaluated in primary cells to understand its tissue-specific actions.
Hepatocytes: In the liver, AMPK activation is known to suppress anabolic pathways such as fatty acid and cholesterol synthesis. acs.org Studies with direct AMPK activators have shown inhibition of de novo lipogenesis in human hepatocytes. osti.gov The liver plays a central role in metabolic homeostasis, and fat accumulation in hepatocytes can trigger transcriptional changes and the secretion of hepatokines with various metabolic effects. biorxiv.orgprobiologists.com Investigating the effects of this compound on primary hepatocytes helps to elucidate its potential to modulate hepatic metabolism. frontiersin.orgmdpi.com
Podocytes: Podocytes are specialized cells in the kidney that are crucial for glomerular filtration. nih.gov Their proper function requires a high and continuous energy supply. frontiersin.org Metabolic dysregulation in podocytes can lead to their damage and contribute to glomerular diseases. frontiersin.org Studies have shown that hyperglycemia can induce metabolic changes and apoptosis in podocytes. researchgate.netscientificarchives.com The activation of AMPK in podocytes is being explored as a therapeutic strategy to protect against diabetic nephropathy. medchemexpress.com The effects of this compound on podocyte metabolism and function are therefore of significant interest. nih.govelifesciences.org
Preclinical Pharmacokinetic and Metabolic Profile Considerations
The preclinical pharmacokinetic profile of this compound has been optimized to ensure desirable properties for a potential clinical candidate.
Optimization Strategies for Renal Clearance in Preclinical Species
A key goal in the development of this compound was to minimize renal excretion. nih.gov High renal clearance can lead to rapid elimination of a drug, reducing its therapeutic efficacy. kidneynews.org Optimization strategies focused on modifying the chemical structure to reduce active transport by renal transporters. nih.gov
Specifically, it was found that the renal clearance in rats correlated with in vitro uptake by human and rat renal organic anion transporters (OATs), particularly Oat3. nih.gov By altering polar functional groups and modifying the indole (B1671886) core or the phenyl substituent of the parent compound series, researchers were able to mitigate active renal clearance mediated by Oat3. nih.gov This resulted in this compound exhibiting negligible renal clearance in preclinical species. nih.gov The prediction of human pharmacokinetics is generally considered more reliable for drugs that are primarily eliminated by the kidneys compared to those cleared by metabolism. iu.edu
Table 2: Preclinical Pharmacokinetic Properties of this compound
| Parameter | Finding in Preclinical Species | Reference |
|---|---|---|
| Oral Absorption | Desirable | nih.gov |
| Plasma Clearance | Low | nih.gov |
| Renal Clearance | Negligible | nih.gov |
Role of Glucuronidation as a Primary Clearance Mechanism
The primary clearance mechanism for this compound in both animals and humans is glucuronidation. osti.govresearchgate.net Glucuronidation is a major Phase II metabolic pathway where uridine (B1682114) diphospho-glucuronosyltransferases (UGTs) conjugate glucuronic acid to a drug molecule. researchgate.netevotec.com This process increases the polarity of the compound, facilitating its excretion. evotec.com
Structural Basis for Reduced Glucuronidation Rates and Renal Excretion
A primary route of clearance for the parent series of indole-3-carboxylic acid AMPK activators is through glucuronidation. osti.govnih.govacs.org The optimization strategy for this compound involved structural modifications aimed at reducing the rate of this metabolic process and subsequent renal excretion. nih.govosti.gov
Key modifications included the change from a 6-chloroindole (B17816) core to a 4,6-difluoroindole (B180311) or the alteration of the 5-phenyl substituent to a substituted 5-(3-pyridyl) group. nih.gov These changes were instrumental in enhancing metabolic stability. nih.gov It was proposed that the increased resistance of this compound to glucuronidation is not simply due to decreased lipophilicity, but rather a diminished affinity for the binding site of UDP-glucuronosyltransferase (UGT) enzymes. osti.gov This is attributed to unfavorable interactions of the 4-fluoro substituent in the active site. osti.gov
This structural alteration mitigates active renal clearance, which is largely mediated by organic anion transporters, specifically Oat3. nih.gov The result is a compound with desirable oral absorption, low plasma clearance, and negligible renal clearance in preclinical models. nih.gov
In Vitro Uptake Studies by Organic Anion Transporters (OAT/Oat)
In vitro studies were crucial in establishing a correlation between the renal clearance of this compound observed in vivo and its interaction with renal organic anion transporters (OATs). nih.govmedkoo.com These transporters, located in the proximal tubular cells of the kidney, are essential for the secretion of a wide array of organic anions from the blood into the urine. wikipedia.org
Specifically, a strong correlation was identified between in vivo renal clearance in rats and in vitro uptake by both human and rat renal organic anion transporters (human OAT/rat Oat). nih.gov The research highlighted that modifying polar functional groups was a critical strategy to lessen the active renal clearance mediated by the Oat3 transporter. nih.gov This demonstrates the importance of OAT-mediated transport in the renal disposition of this class of compounds and underscores the success of the structural modifications in this compound in minimizing this clearance pathway. nih.gov
Below is a summary of the key transporters involved in renal drug excretion:
| Transporter Family | Specific Transporter | Location in Proximal Tubule | Function |
| Organic Anion Transporters (OATs) | OAT1 (SLC22A6) | Basolateral membrane | Uptake from blood into tubular cells. wikipedia.org |
| OAT3 (SLC22A8) | Basolateral membrane | Uptake from blood into tubular cells. nih.gov |
Pharmacological Activity of Acyl Glucuronide Metabolites (M1, M2, M3)
Despite the reduced rate of glucuronidation for this compound, this metabolic pathway still occurs, leading to the formation of acyl glucuronide metabolites. osti.govnih.gov Intriguingly, and in contrast to the general assumption that glucuronidation leads to pharmacologically inactive compounds, the acyl glucuronide metabolites of this compound (designated M1, M2, and M3) retain pharmacological activity. osti.govacs.org
In vitro pharmacological evaluations revealed that all three of these acyl glucuronides maintain the selective activation of β1-containing AMPK isoforms. nih.govacs.orgresearchgate.netresearchgate.net This is a significant finding, as the β1 subunit is the predominant isoform in the kidney. osti.gov
Further studies demonstrated that both the parent compound, this compound, and its acyl glucuronide conjugates could inhibit de novo lipogenesis in human hepatocytes, providing evidence of their ability to activate cellular AMPK. acs.orgresearchgate.net Co-crystallization of the AMPK α1β1γ1 isoform with these metabolites provided molecular-level insights into the structural basis for their ability to activate the enzyme. acs.orgresearchgate.net
In Vivo Preclinical Models for Mechanistic Insights
The preclinical evaluation of this compound has extensively utilized in vivo models, primarily in rodents, to understand its mechanism of action and therapeutic potential. nih.govosti.gov
Utilization of Rodent Models for AMPK Activation Studies
Rodent models have been fundamental in demonstrating the in vivo efficacy of this compound as an AMPK activator. nih.gov These models are valuable for assessing how the compound affects metabolic pathways and organ function in a living system. dovepress.com For instance, studies in rats have been pivotal in confirming the compound's ability to activate AMPK in target tissues. nih.gov
Assessment of Renal AMPK Activation in Rat Kidney
A key finding from in vivo studies is the robust activation of AMPK in the rat kidney following administration of this compound. nih.govmedkoo.com This is particularly relevant given that a reduced phosphorylation state of AMPK has been linked to diminished kidney function in both animal models and human subjects. researchgate.net The ability of this compound to potently activate renal AMPK underscores its potential for therapeutic intervention in kidney diseases. nih.govmedkoo.com
Application in Diabetic Nephropathy Research Models (e.g., Rodent Models)
The primary therapeutic indication for which this compound has been investigated is diabetic nephropathy. osti.govmedchemexpress.com Rodent models of this disease are crucial for evaluating potential new treatments. dovepress.comnih.gov While no single rodent model perfectly replicates all features of human diabetic nephropathy, they are invaluable for studying key aspects of the disease, such as albuminuria, glomerular changes, and the progression of renal damage. dovepress.comnih.gov
This compound has been studied in such models to assess its ability to improve kidney function. osti.gov The rationale for its use in this context is based on its selective activation of the β1-containing AMPK isoform, which is prevalent in the kidney. osti.gov
The table below summarizes some common rodent models used in diabetic nephropathy research:
| Model Type | Strain/Method | Key Features |
| Type 1 Diabetes | Streptozotocin (STZ)-induced | Hyperglycemia, mild mesangial expansion. nih.gov |
| Akita (Ins2+/C96Y mutation) | Genetic model of type 1 diabetes. dovepress.com | |
| Type 2 Diabetes | db/db mice | Obesity, insulin (B600854) resistance, proteinuria, mesangial expansion. dovepress.comnih.gov |
| Zucker Diabetic Fatty (ZDF) rats | Obesity, hyperglycemia, progressive renal damage. dovepress.com |
Reduction of Reactive Oxygen Species in Renal Fibroblast Cell Lines (e.g., NRK-49F)
Renal fibrosis is characterized by the excessive accumulation of extracellular matrix, a process in which reactive oxygen species (ROS) act as significant signaling molecules. plos.orgmednexus.org Conditions that promote fibrosis, such as those mimicked by treatment with transforming growth factor-β (TGF-β), often lead to an increase in intracellular ROS. plos.org The compound this compound is a direct activator of 5'-adenosine monophosphate-activated protein kinase (AMPK), a crucial cellular energy sensor with a key role in metabolic regulation. acs.org
Activation of AMPK is known to have protective effects against oxidative stress. In the context of renal cells, AMPK activation has been shown to reduce the production of ROS. mdpi.com For instance, in murine models of kidney disease induced by a high-fat diet, activation of AMPK led to a reduction in urine hydrogen peroxide (H₂O₂), a key ROS. nih.gov Mechanistically, AMPK activation can inhibit NADPH oxidase 4 (NOX4), a major source of ROS in the kidney, thereby suppressing downstream inflammatory and fibrotic pathways mediated by NF-κB and TGF-β. mdpi.com
While this compound is established as a robust AMPK activator in rat kidneys, specific studies detailing its direct quantitative effect on ROS levels in the NRK-49F renal fibroblast cell line are not publicly available. acs.org However, based on the known function of AMPK activators in mitigating oxidative stress in renal cells, it is plausible that this compound would exert a similar ROS-reducing effect. mdpi.comnih.gov Studies on other agents in NRK-49F cells have demonstrated that antioxidants can suppress the expression of profibrotic factors induced by advanced glycation end products (AGEs), highlighting the therapeutic potential of reducing oxidative stress in this cell type. mednexus.org
Induction of Apoptosis in Renal Fibroblast Cell Lines Stimulated by Transforming Growth Factor-β
The persistence of activated myofibroblasts is a hallmark of progressive renal fibrosis. nih.gov Transforming growth factor-β (TGF-β) is a primary driver of this process, not only stimulating the transition of fibroblasts to myofibroblasts but also promoting their survival by inducing resistance to apoptosis (programmed cell death). clinexprheumatol.orgmdpi.com This resistance allows for the sustained production of extracellular matrix proteins, leading to tissue scarring. clinexprheumatol.org
Strategies aimed at inducing apoptosis in these activated fibroblasts are considered a potential therapeutic approach to halt or reverse fibrosis. nih.gov The compound this compound, an activator of AMPK, operates within a signaling network that can influence cell fate. acs.org While direct evidence from published studies specifically demonstrating that this compound induces apoptosis in TGF-β-stimulated NRK-49F renal fibroblasts is lacking, research on other signaling pathways in these cells provides proof-of-concept.
For example, the inhibition of Src kinase, another important signaling protein, has been shown to induce apoptosis in NRK-49F cells. nih.gov Treatment with a Src inhibitor resulted in the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), which are biochemical markers of apoptosis. nih.gov This indicates that the survival of these cells is dependent on specific kinase signaling pathways and can be pharmacologically modulated.
The effect of AMPK activation on apoptosis in fibroblasts can be complex. In some contexts, AMPK activation is protective, while in others it can promote apoptosis, often depending on the cellular stress and context. biorxiv.org TGF-β itself is known to create a pro-survival state in fibroblasts. clinexprheumatol.orgmdpi.com While the AMPK activator AICAR has been shown to inhibit TGF-β1-induced activation of kidney myofibroblasts, its specific effects on inducing apoptosis in this context were not the focus of the study. plos.org
No specific data on apoptosis induction by this compound in renal fibroblasts is available in the reviewed literature. The table below illustrates how such data might be presented, using findings from a study on the Src inhibitor PP1 as a representative example of apoptosis measurement in NRK-49F cells.
Table 1: Example of Apoptosis Induction in NRK-49F Cells by a Kinase Inhibitor (PP1) This table is for illustrative purposes only and shows data for the Src inhibitor PP1, not this compound.
| Treatment Group | Caspase-3 Cleavage (Fold Change vs. Control) | PARP Cleavage (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| PP1 (2 µM) | Detectable Increase | Detectable Increase |
| PP1 (5 µM) | Further Increased | Further Increased |
| Data is qualitative as presented in the source publication. nih.gov |
Structural Biology and Structure Activity Relationship Sar of Pf 06679142
Crystallographic Analysis of AMPK-Activator Complexes
Crystallographic studies have been instrumental in visualizing the direct interaction between PF-06679142 and the AMPK heterotrimer, offering a molecular blueprint for its activation mechanism.
Studies involving the co-crystallization of the AMPK α1β1γ1 isoform with this compound have provided significant molecular insights into the structural basis of its activation. osti.govosti.gov Along with related indole-3-carboxylic acid derivatives such as PF-06409577 and PF-06885249, this compound has been identified as a potential clinical candidate that directly activates the human AMPK α1β1γ1 isoform. osti.govosti.gov These crystallographic analyses reveal the precise binding interactions within the allosteric drug and metabolite (ADaM) site, which is located at the interface of the α-catalytic and β-regulatory subunits. The binding of this compound to this site induces a conformational change in the AMPK complex, which is a key step in its activation.
A primary metabolic pathway for this compound in both animals and humans is glucuronidation, leading to the formation of an acyl glucuronide metabolite. osti.govosti.gov Structural studies have also been extended to these metabolites. Co-crystallization of the AMPK α1β1γ1 isoform with the acyl glucuronide of this compound has been achieved, providing a structural understanding of how these modified compounds interact with the enzyme. osti.govosti.gov In vitro pharmacological evaluations have confirmed that the acyl glucuronide derivative of this compound retains the ability to selectively activate β1-containing AMPK isoforms. osti.govosti.gov This is a significant finding, as it indicates that the metabolic modification does not abolish the compound's ability to bind to and activate AMPK. The structural data suggests that the glucuronide moiety can be accommodated within the binding pocket, allowing the core indole-3-carboxylic acid structure to maintain its key interactions for activation.
Exploration of Structure-Activity Relationships (SAR)
The development of this compound is rooted in the systematic exploration of the structure-activity relationships of indole-3-carboxylic acid derivatives.
This compound belongs to a series of indole-3-carboxylic acid derivatives designed as direct AMPK activators. osti.govosti.gov The chemical structure of these compounds has been optimized to achieve potent and selective activation of the AMPK α1β1γ1 isoform. The core indole-3-carboxylic acid scaffold serves as the foundational structure for these activators. Modifications to this scaffold have a significant impact on their biological activity. For instance, the nature and position of substituents on the indole (B1671886) ring and its side chains can influence potency and selectivity. The development of related compounds like PF-06409577 and PF-06885249 highlights the iterative process of chemical modification to improve the pharmacological properties of this class of AMPK activators. osti.govosti.gov
Biochemical assays have been crucial in establishing the link between the binding of this compound to AMPK and the resulting functional response. In vitro pharmacological evaluations have demonstrated that this compound and its acyl glucuronide metabolite selectively activate β1-containing AMPK isoforms. osti.govosti.gov A key functional outcome of AMPK activation is the inhibition of de novo lipogenesis. Assays conducted in human hepatocytes have shown that both this compound and its glucuronide conjugate are capable of inhibiting this pathway, which serves as a cellular marker of AMPK activation. osti.govosti.gov These findings confirm that the binding of these compounds to AMPK translates into a physiologically relevant cellular response.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking studies have been instrumental in elucidating the binding mechanism of this compound and its analogs with their target, the histone acetyltransferase KAT6A. These computational analyses, corroborated by X-ray crystallography of related compounds, reveal a detailed picture of the ligand-target interactions at the molecular level.
The primary binding site for this compound and its congeners is the acetyl-CoA (Ac-CoA) binding pocket of KAT6A. The benzisoxazole scaffold, a core structural feature of this inhibitor series, plays a pivotal role in anchoring the molecule within this pocket.
Key interactions observed in the crystal structure of the closely related inhibitor CTx-648 (PF-9363) complexed with KAT6A (PDB ID: 8DD5) provide a strong model for the binding of this compound. These interactions are critical for the high affinity and selectivity of this class of inhibitors.
Key Ligand-Target Interactions:
Hydrogen Bonds: The sulfonamide moiety, a common feature in this series, is crucial for forming hydrogen bonds with the backbone residues of the binding pocket. Specifically, the nitrogen of the sulfonamide can act as a hydrogen bond donor to the backbone carbonyl of key residues.
Pi-Stacking Interactions: The aromatic systems of the inhibitor can participate in pi-stacking interactions with the side chains of aromatic amino acid residues such as tyrosine or phenylalanine within the active site, further stabilizing the ligand-protein complex.
Interactions with Key Residues: Docking studies and crystallographic data for analogous compounds highlight the importance of specific residues in the KAT6A binding pocket. For instance, interactions with an isoleucine residue (Ile649 in some constructs) are noted as being significant for the potency of KAT6A inhibitors. The inhibitor is positioned to interact with this key residue, contributing to its inhibitory activity.
The following table summarizes the key interacting residues within the KAT6A active site and the nature of their interactions with benzisoxazole-based inhibitors like this compound, based on molecular modeling and crystallographic data of close analogs.
| Interacting Residue | Type of Interaction | Role in Binding |
| Ile649 | Hydrogen Bond, Hydrophobic | Key anchoring interaction |
| Gln654 | T-stacking Interaction | Stabilization of the core scaffold |
| Arg655 / Arg660 | Hydrophobic Stacking | Interaction with aryl groups |
| Lys656 / Gly657 | π–π Stacking | Interaction with the outer phenyl ring |
| Leu686 | Hydrophobic Interaction | Sandwiching of the benzofuran scaffold |
These detailed molecular interactions, elucidated through docking studies and structural biology, provide a rational basis for the structure-activity relationship (SAR) of the benzisoxazole series of KAT6A inhibitors and guide the design of future potent and selective inhibitors.
Methodological Approaches in Studying Pf 06679142
Biochemical and Biophysical Techniques
ELISA and Western Blot for Phosphorylated AMPK Substrates
While specific ELISA data for PF-06679142 is not detailed in the provided search results, Western Blotting is a standard and crucial technique for assessing the activation of the AMPK pathway. AMPK activation is marked by its phosphorylation at the Threonine-172 residue (Thr172) on the catalytic α subunit. osti.gov This phosphorylation event increases the kinase's activity by 500- to 1000-fold. osti.gov
Researchers typically use Western Blot analysis to confirm that a compound like this compound induces this critical phosphorylation. The process involves treating cells or tissues with the compound, lysing the cells to extract proteins, separating the proteins by size via gel electrophoresis, and then transferring them to a membrane. This membrane is probed with primary antibodies specific to the phosphorylated form of AMPK (pAMPKα Thr172). A secondary antibody linked to a detection system then reveals the amount of pAMPKα, which is expected to increase in the presence of an activator.
Furthermore, the downstream effects of AMPK activation are assessed by measuring the phosphorylation of its known substrates. A primary example is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK. acs.org Therefore, an increase in the signal for phosphorylated ACC (pACC) alongside pAMPK provides strong evidence of the compound's intended biological action within the signaling cascade.
TR-FRET Assays for AMPK Activation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method used to quantify enzymatic activity and are particularly suited for identifying and characterizing AMPK activators. adooq.com This technique was employed to determine the potency of this compound. osti.govmedchemexpress.com The compound was identified as a potent, orally active activator of the human AMPK α1β1γ1 isoform. osti.govmedchemexpress.comadooq.com
In these assays, this compound demonstrated a half-maximal effective concentration (EC50) of 22 nM against the α1β1γ1-AMPK isoform. medchemexpress.com Studies also evaluated the activity of its major metabolite, an acyl glucuronide known as M3. This metabolite was shown to retain the ability to activate AMPK, although with reduced potency compared to the parent compound. osti.gov
| Compound | Description | EC50 (nM) | Maximal Activation (% of A-769662) |
|---|---|---|---|
| This compound (Compound 3) | Parent Compound | 22 | 104 |
| M3 | Acyl Glucuronide Metabolite | 110 | 99 |
Crystallization and X-ray Diffraction for Structural Determination
To understand the precise molecular mechanism by which this compound activates AMPK, co-crystallization followed by X-ray diffraction analysis was performed. osti.gov This powerful biophysical technique determines the three-dimensional atomic structure of a protein-ligand complex.
By successfully co-crystallizing the AMPK α1β1γ1 isoform with this compound, researchers were able to gain molecular insights into the structural basis for AMPK activation. osti.gov This structural data reveals the specific binding site of the compound on the AMPK complex and the conformational changes it induces to trigger activation. Such information is invaluable for structure-based drug design and for understanding why the compound and its metabolites exhibit selectivity for specific AMPK isoforms. osti.gov
Magnetic Resonance Spectroscopy for Structural Characterization of Metabolites
The primary metabolites of this compound were identified as acyl glucuronides. osti.govproteopedia.orgacs.org The structural characterization of these purified metabolites was accomplished using various spectral methods. osti.govproteopedia.org While not explicitly detailed for this compound in the search results, Nuclear Magnetic Resonance (NMR) spectroscopy is a standard and powerful tool for elucidating the precise chemical structure of such metabolites in vitro.
Separately, Magnetic Resonance Spectroscopy (MRS) is a non-invasive imaging technique used to measure the concentrations of various metabolites within living tissue (in vivo). While there is no specific mention of MRS being used to study the effects of this compound, it represents a potential methodology for future studies. For instance, MRS could be used to non-invasively monitor changes in key metabolites like glucose, lipids, or lactate in target tissues (e.g., kidney, muscle) following administration of this compound, providing dynamic information on the compound's metabolic impact downstream of AMPK activation.
Cell-Based and Ex Vivo Methodologies
Cell Line Studies for AMPK Activation and Downstream Pathway Modulation
To confirm that the biochemical activation of AMPK by this compound translates into a functional effect in a cellular context, studies were conducted in human hepatocytes. osti.gov A key function of AMPK is to switch off energy-consuming anabolic processes, such as fatty acid synthesis (de novo lipogenesis). acs.org
In these cell-based assays, both this compound and its acyl glucuronide metabolite (M3) were evaluated for their ability to inhibit de novo lipogenesis. The results demonstrated their capacity to activate cellular AMPK, leading to the expected downstream modulation of this metabolic pathway. osti.gov Such studies are critical to bridge the gap between direct enzyme activation and physiological response. Additionally, studies showed that this compound resulted in robust activation of AMPK in rat kidneys, demonstrating its activity in a key target organ. acs.orgadooq.comacs.org
Use of Human Hepatocytes and Liver Microsomes for Metabolism Studies
To understand the metabolic fate of this compound in humans, in vitro studies using human-derived liver components are essential. The primary systems for this are cryopreserved human hepatocytes and human liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes. nih.govdls.com
Studies conducted in UDPGA-supplemented human liver microsomes and cryopreserved human hepatocytes have been crucial in elucidating the metabolic pathway of this compound. Research has demonstrated that the principal route of metabolism for this compound involves glucuronidation. nih.gov This is a major Phase II metabolic reaction where the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid moiety to the drug molecule. nih.govnih.govwikipedia.org This conjugation process increases the water solubility of the compound, preparing it for excretion from the body. wikipedia.org
For this compound, this biotransformation results in the formation of an acyl glucuronide metabolite. nih.gov The characterization of this metabolite confirms that glucuronidation is the predominant clearance mechanism for this compound in humans. nih.gov This methodological approach is standard in preclinical drug development to predict a drug's pharmacokinetic profile and potential for drug-drug interactions. nih.govresearchgate.net
| In Vitro System | Key Finding | Metabolic Pathway | Resulting Metabolite |
|---|---|---|---|
| Human Liver Microsomes | Primary clearance mechanism identified | Glucuronidation | Acyl glucuronide |
| Human Hepatocytes | Confirmed glucuronidation as the predominant metabolic route | Glucuronidation | Acyl glucuronide |
Ex Vivo Assays with Isolated Cells (e.g., Adipocytes, Myocytes, Podocytes)
Ex vivo assays using isolated primary cells provide a valuable platform to study the direct pharmacological effects of a compound on specific cell types in a controlled environment that closely mimics physiological conditions. physiogenex.com These assays bridge the gap between in vitro experiments and in vivo studies.
Adipocytes : Isolated adipocytes (fat cells) are used to assess a compound's impact on metabolic processes like lipolysis (the breakdown of fats) and glucose uptake. physiogenex.comphysiogenex.com For an AMP-activated protein kinase (AMPK) activator like this compound, these assays can determine its direct effect on insulin (B600854) sensitivity and fat metabolism in these key metabolic cells. physiology.orguniv-tlse3.fr The intrinsic properties of adipocytes, such as their high lipid content and fragility, present unique challenges in their culture and study. physiology.orguniv-tlse3.frresearchgate.net
Myocytes : Skeletal muscle cells, or myocytes, are critical for glucose metabolism. Ex vivo studies on isolated muscle fibers or cultured myocytes can evaluate a compound's ability to stimulate glucose uptake and fatty acid oxidation. physiogenex.comphysiogenex.com Since AMPK activation in muscle is known to enhance these processes, such assays are highly relevant for characterizing the activity of this compound. nih.govnih.govahajournals.org
Podocytes : These specialized cells in the kidney are crucial for glomerular filtration. Podocyte injury is a key factor in the progression of diabetic nephropathy. nih.govbiorxiv.org Given that AMPK activation has been shown to play a protective role in podocytes and regulate glomerular volume, ex vivo assays using isolated podocytes or kidney slices could be employed to investigate the potential reno-protective effects of this compound. nih.govnih.govjci.org Such studies can assess endpoints like cell survival and regulation of protein synthesis under conditions mimicking diabetic stress. nih.govjci.org
Advanced In Vitro Disease Models
Organ-on-a-chip (OOC) technology utilizes microfluidic devices to create 3D microenvironments that simulate the activities, mechanics, and physiological responses of human organs. wikipedia.orgthno.org These systems represent a significant advancement over traditional 2D cell cultures by incorporating key physiological features like tissue-tissue interfaces, mechanical forces (e.g., shear stress from fluid flow), and 3D structures. cn-bio.comfrontiersin.org
OOCs are increasingly used for drug evaluation, disease modeling, and personalized medicine. thno.org For a compound like this compound, this technology could be applied to:
Liver-on-a-Chip : To study its metabolism and potential hepatotoxicity in a more physiologically relevant context than static cultures. wikipedia.orgmdpi.com These models can maintain cultured primary hepatocytes' functionality for extended periods, allowing for more accurate assessment of metabolic pathways. frontiersin.org
Kidney-on-a-Chip : To investigate the compound's effects on specific kidney cell types, such as podocytes or tubular epithelial cells, under dynamic flow conditions that mimic blood filtration and tubular flow.
Multi-Organ-Chips : To study the interaction between different organs, for example, how liver metabolism of this compound affects its activity in a connected kidney or muscle chip, providing insights into its systemic effects. thno.orgcn-bio.com
Patient-derived organoids (PDOs) are three-dimensional cellular structures grown in vitro that are derived from a patient's tissue, including tumors. nih.govfrontiersin.org These models are a significant advancement because they retain the cellular heterogeneity, genetic signature, and structural architecture of the original tissue. frontiersin.orgcrownbio.com
As a preclinical platform, PDOs offer several advantages for drug screening: crownbio.comfrontiersin.org
Predictive Power : Studies have shown that the response of PDOs to various cancer therapies often correlates with the clinical response of the patient from whom they were derived, making them a powerful tool for personalized medicine. nih.govfrontiersin.org
High-Throughput Screening : Organoid technology is scalable, allowing for the testing of numerous compounds and drug combinations simultaneously to identify effective therapeutic strategies. crownbio.comaltervista.org
Disease Modeling : PDOs can be established from various cancer types, creating living biobanks that represent a diverse patient population. nih.govfrontiersin.org This allows for preclinical testing of compounds like this compound across a wide range of genetic backgrounds and tumor subtypes. frontiersin.org
This methodology could be used to assess the efficacy of this compound in specific disease contexts by observing its effects on organoids derived from patients with metabolic disorders or related cancers.
Induced pluripotent stem cell (iPSC) technology involves reprogramming adult somatic cells (like skin or blood cells) back into an embryonic-like state. nih.govcytion.com These iPSCs can then be differentiated into any cell type in the body, such as hepatocytes, neurons, or cardiomyocytes. nih.govyoutube.com
This technology is revolutionary for disease modeling and drug discovery for several reasons: cytion.com
Patient-Specificity : iPSCs carry the unique genetic makeup of the donor, allowing researchers to create disease-specific models in a dish. nih.govyoutube.com This is particularly valuable for studying genetic disorders. cytion.com
Relevant Cell Types : Researchers can generate the specific cell types affected by a disease, which may otherwise be difficult to obtain from patients (e.g., brain cells). nih.govnih.gov This provides a more relevant system to study disease mechanisms and test drugs compared to immortalized cell lines. nih.govfujifilmcdi.com
Therapeutic Development : For metabolic disorders, iPSCs can be differentiated into hepatocytes or pancreatic β-cells to model conditions like liver metabolic diseases or diabetes. cytion.comfujifilmcdi.com These models can be used to screen for compounds like this compound that might correct the disease phenotype.
Preclinical In Vivo Methodologies
Preclinical in vivo studies are a critical step in drug development, providing essential data on a compound's efficacy, safety, and pharmacokinetics within a complex living organism. biotestfacility.comyoutube.com These studies are typically conducted in animal models, such as rodents, which are chosen to mimic human physiology and disease states as closely as possible. mdpi.commdpi.com
The primary goals of these methodologies include:
Efficacy Testing : Evaluating the therapeutic effectiveness of a drug in an animal model of a specific disease. youtube.com
Pharmacokinetic (PK) Analysis : Determining how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, which helps in predicting human pharmacokinetics and informing dosing strategies. biotestfacility.comdovepress.comresearchgate.net
Safety and Toxicology : Identifying potential adverse effects and establishing a safety profile before moving to human clinical trials. biotestfacility.com
For this compound, preclinical studies have been conducted in animal models, including rats. These in vivo investigations have demonstrated that the compound exhibits robust activation of AMPK in the kidneys. Furthermore, pharmacokinetic assessments in these preclinical species revealed desirable properties such as good oral absorption, low plasma clearance, and negligible renal clearance.
| Preclinical Species | Key Finding | Pharmacokinetic Property |
|---|---|---|
| Rat | Robust activation of AMPK in kidneys | Desirable oral absorption |
| Preclinical Species (General) | - | Low plasma clearance |
| Preclinical Species (General) | - | Negligible renal clearance |
Indirect Calorimetry for Metabolic Phenotyping
There are no specific research findings available in the public domain that describe the use of indirect calorimetry for the metabolic phenotyping of this compound. This technique, which assesses energy expenditure and substrate utilization, is a critical tool in understanding the metabolic effects of investigational compounds. However, studies applying this methodology to this compound have not been published.
Electrophysiological Measurements (e.g., EEG) in Animal Models for Biomarker Identification
Information regarding the application of electrophysiological measurements, such as electroencephalography (EEG), in animal models to identify biomarkers for this compound is not available in the public scientific literature. Electrophysiological studies are vital for assessing the central nervous system effects of compounds and for identifying potential biomarkers of drug activity. At present, no such data has been published for this compound.
Target Validation and Translational Research Considerations for Pf 06679142
Principles of Target Validation in Preclinical Drug Discovery
Target validation is a critical initial phase in the drug discovery and development pipeline. danaher.com It involves a comprehensive process of confirming that a specific biological target, such as a protein or nucleic acid, is directly involved in a disease process and is a suitable candidate for therapeutic intervention. danaher.comrapidnovor.com This rigorous evaluation aims to establish a clear link between modulating the target and achieving a therapeutic benefit, thereby reducing the risk of costly failures in later clinical trial stages. danaher.cominnoserlaboratories.com The validation process typically includes a variety of experimental approaches to understand the target's role in the disease and the potential consequences of its modulation. danaher.comconceptlifesciences.com
Confirming Causal Relationship Between AMPK and Disease Phenotypes
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, making it an attractive therapeutic target for a range of metabolic diseases. acs.orgnih.gov Activation of AMPK can lead to beneficial effects such as reduced glucose levels and decreased liver fat in animal models of type 2 diabetes. nih.gov The link between AMPK and disease phenotypes is further supported by the use of the antidiabetic drug metformin (B114582), which is known to activate AMPK. diabetesjournals.org
However, establishing a definitive causal relationship is complex. Many early studies utilized agents like metformin that have effects independent of AMPK, making it difficult to attribute observed outcomes solely to AMPK activation. acs.org The development of direct AMPK activators has been crucial in more clearly defining its role. acs.org Furthermore, the existence of multiple AMPK isoforms with varying tissue distributions adds another layer of complexity to understanding its precise function in different disease contexts. blogspot.com
Methodologies for Inhibiting Target Expression (e.g., RNAi, Genetic Knock-outs)
To dissect the specific roles of AMPK and validate it as a therapeutic target, researchers employ various techniques to inhibit its expression or function. These methodologies are essential for understanding the consequences of reduced AMPK activity and for confirming that the effects of a potential drug are indeed mediated through this target.
Genetic knock-out models, particularly in mice, have been instrumental in elucidating the physiological functions of AMPK. biologists.comfrontiersin.org By deleting the genes encoding for specific AMPK subunits, either throughout the body or in specific tissues, researchers can study the resulting phenotypes. biologists.comfrontiersin.orgphysiology.org These studies have provided critical insights into the role of AMPK in various tissues and its involvement in diseases. biologists.comfrontiersin.orgphysiology.org For example, muscle-specific knockout of AMPKα subunits in mice has been shown to lead to muscle weakness and other pathological changes. physiology.org Similarly, global knockout of the AMPK-α1 subunit has been linked to an accelerated development of certain cancers in mouse models. portlandpress.com The development of inducible knockout models allows for even more precise control over the timing of gene deletion, avoiding potential developmental effects. frontiersin.org
These genetic manipulation techniques, in conjunction with pharmacological studies, provide a robust framework for validating AMPK as a drug target.
Application of Chemical Probes for Target Engagement
Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of its biological function. bayer.comacs.org In the context of AMPK, chemical probes have been invaluable for understanding its complex biology and for validating it as a therapeutic target. blogspot.comnih.gov Given the existence of 12 different AMPK isoforms, developing isoform-selective probes has been a significant challenge but is crucial for dissecting the specific roles of each complex. blogspot.comnimbustx.com
The development of direct AMPK activators, such as PF-06679142, represents a significant advancement over earlier, less specific compounds. acs.orgnih.gov These probes allow for more precise investigation of the downstream effects of AMPK activation. acs.org The use of both activators and inhibitors in preclinical studies helps to build a comprehensive picture of the target's function. acs.org For instance, while activators can demonstrate the therapeutic potential of enhancing AMPK activity, inhibitors can help to confirm that these effects are indeed on-target. acs.org It is important that these chemical probes are well-characterized to avoid off-target effects that could confound experimental results. acs.orgacs.org
Biomarker Identification and Validation in Preclinical Settings
The identification and validation of biomarkers are essential for the clinical development of drugs like this compound. nih.gov Biomarkers are measurable indicators that can provide information about a biological process, the progression of a disease, or the response to a therapeutic intervention. conceptlifesciences.com In preclinical settings, biomarkers are crucial for demonstrating that a drug is engaging its intended target and for providing early evidence of its potential efficacy. nih.govplos.org
Molecular and Cellular Biomarkers for AMPK Pathway Engagement
A key biomarker for AMPK activation is the phosphorylation of the threonine 172 residue (Thr172) on the AMPKα subunit. nih.govdiabetesjournals.org This phosphorylation event is a critical step in the activation of the kinase and is widely used in preclinical studies to confirm target engagement. nih.govdiabetesjournals.org Another commonly used biomarker is the phosphorylation of Acetyl-CoA Carboxylase (ACC), a downstream substrate of AMPK. diabetesjournals.org
However, directly measuring these phosphorylation events in target tissues like the liver and muscle is often not feasible in a clinical setting. nih.govplos.org Therefore, a significant effort in the development of AMPK activators has been focused on identifying translatable biomarkers that can be measured in more accessible samples, such as blood. nih.govplos.org
Through preclinical studies involving the treatment of rats with AMPK activators, researchers have identified several potential blood-based gene expression biomarkers. plos.orgnih.gov By comparing the gene expression changes in rat blood with those in human blood treated with an AMPK activator, a set of translatable biomarker candidates was proposed. plos.orgnih.gov Among these, transmembrane glycoprotein (B1211001) NMB (GPNMB) emerged as a particularly promising candidate. plos.orgnih.gov The expression of GPNMB was found to be upregulated in response to AMPK activation in both rats and humans and correlated well with AMPK phosphorylation in key metabolic tissues. plos.org Other potential biomarkers that were identified include S100A9, PGLYRP1, and RHOB. nih.gov
Table 1: Potential Translatable Biomarkers for AMPK Activation
| Biomarker | Regulation upon AMPK Activation | Rationale for Selection |
| GPNMB (Osteoactivin) | Upregulated | Strong expression increase in whole blood of humans and rats; correlates with AMPK phosphorylation in liver and skeletal muscle. plos.orgnih.gov |
| S100A9 | Upregulated | Strong changes in expression in response to AMPK activation. nih.govnih.gov |
| PGLYRP1 | Downregulated | Showed detectable but smaller changes in gene expression. nih.govnih.gov |
| RHOB | Downregulated | Expression levels were low and results were variable, but showed concentration-dependent regulation. nih.govnih.gov |
Techniques for Measuring Target Engagement in Intact Cells and Tissues (e.g., CETSA)
Confirming that a drug candidate directly binds to its intended target within a cellular environment is a critical step in preclinical development. nih.gov The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of target engagement in intact cells and tissues. nih.govresearchgate.netcetsa.org The principle behind CETSA is that the binding of a ligand, such as a drug molecule, can increase the thermal stability of the target protein. cetsa.orgresearchgate.net
The CETSA workflow involves treating cells or tissues with the compound of interest, followed by heating the samples to various temperatures. cetsa.org The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. cetsa.orgtandfonline.com An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding. researchgate.net
CETSA has been successfully used to demonstrate the target engagement of various drug candidates and has become a valuable tool in drug discovery. researchgate.nettandfonline.com While CETSA is a powerful method, there can be challenges, such as the need for high-quality antibodies for detection. nih.gov To address some of these limitations, variations of the assay have been developed, such as a luminescence-based version called the HiBiT thermal shift assay (BiTSA). nih.gov Despite its utility, there are instances where CETSA may not be suitable for demonstrating target engagement for all compounds, as was the case for the AMPK activator MK-8722. nih.gov Nevertheless, CETSA and its related techniques provide a robust platform for validating the direct interaction of compounds like this compound with the AMPK protein in a physiologically relevant setting. tandfonline.com
Preclinical Assessment of Specificity and Selectivity
The preclinical evaluation of a therapeutic candidate's specificity and selectivity is a cornerstone of target validation, providing critical insights into its mechanism of action and potential for a favorable therapeutic window. danaher.cominnoserlaboratories.comconceptlifesciences.com For this compound, a potent activator of AMP-activated protein kinase (AMPK), these assessments were centered on differentiating its activity from other classes of AMPK activators and scrutinizing its potential for unintended molecular interactions. evitachem.comacs.org
Evaluation of Off-Target Effects in Preclinical Models
A crucial aspect of preclinical assessment is the evaluation of off-target effects, where a drug candidate interacts with molecules other than its intended target, potentially leading to unintended biological consequences. nih.gov For AMPK activators, this is particularly important as the ATP-binding catalytic domain of AMPK shares homology with hundreds of other protein kinases.
While specific off-target screening panels for this compound are not detailed in the available literature, the development strategy for the indole-3-carboxylic acid series, to which it belongs, provides insight. A primary goal during the optimization of this series was to minimize undesirable properties, such as certain off-target activities and specific clearance pathways. acs.orgresearchgate.net For instance, a key optimization was the mitigation of active renal clearance mediated by the organic anion transporter 3 (Oat3), which can be considered an off-target interaction at the level of drug disposition. acs.orgacs.org Furthermore, in the development of a related series of AMPK activators, reducing off-target activities, including inhibition of the hERG channel, was a specific focus. researchgate.net
The high selectivity of this compound for the β1-subunit of AMPK is itself a strategy to minimize off-target effects that could arise from the activation of other AMPK isoforms or unrelated kinases. osti.govacs.org Research on other less selective AMPK activators has highlighted the importance of this approach. For example, the widely used research compound A-769662 was found to inhibit human TASK3 potassium channels in an AMPK-independent manner, demonstrating a clear off-target effect. researchgate.net Similarly, the inhibitor Compound C has known off-target activities that complicate the interpretation of its biological effects. acs.org The focused design of this compound represents a deliberate effort to avoid such liabilities.
Strategic Integration of Preclinical Findings for Future Research Directions
The preclinical data for this compound establishes it as a potent, direct, and β1-selective AMPK activator with favorable pharmacokinetic properties in preclinical species. evitachem.comacs.orgadooq.com These findings provide a solid foundation for several strategic future research directions.
First, the β1 selectivity of this compound should be leveraged to dissect the specific physiological roles of β1-containing AMPK isoforms. Given the high expression of the β1 subunit in the kidney, future studies could use this compound as a pharmacological tool to explore the downstream consequences of selective AMPK activation in renal cells and contrast these effects with those of pan-AMPK activators in models of kidney disease. osti.govresearchgate.net
Third, to build a more comprehensive target validation profile, broader off-target screening should be conducted. While its design suggests high selectivity, empirical testing against a wide panel of kinases and other relevant receptors and transporters would formally confirm its clean off-target profile and further de-risk its development. conceptlifesciences.comnih.gov
Finally, the integration of these preclinical findings points toward using this compound not only as a potential therapeutic agent but also as a precision tool to validate the AMPK β1 subunit as a drug target for specific indications, such as diabetic nephropathy. researchgate.netsci-hub.se By comparing its effects to pan-activators and genetic models, researchers can gain a more nuanced understanding of the therapeutic hypothesis.
Q & A
Basic Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of PF-06679142?
- Methodological Answer :
Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) to identify molecular targets .
Use dose-response studies to establish potency (EC₅₀/IC₅₀) and selectivity indices against related targets .
Validate findings with orthogonal methods (e.g., CRISPR knockdown, fluorescence microscopy) to confirm mechanistic pathways .
Include appropriate controls (vehicle, positive/negative controls) to isolate compound-specific effects .
Q. What experimental design principles ensure reproducibility in this compound studies?
- Methodological Answer :
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with practical constraints .
Standardize protocols for compound preparation (e.g., solvent, temperature, storage) to minimize variability .
Predefine statistical power calculations and sample sizes to reduce Type I/II errors .
Document all procedures in supplemental materials, including raw data and instrument calibration details .
Q. What guidelines govern data collection and management for this compound research?
- Methodological Answer :
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
Use structured tables (e.g., Excel, SQL databases) to organize raw data, ensuring columns align with variables like concentration, time, and biological replicates .
Adhere to journal-specific formatting for figures (e.g., TIFF/PDF with 300+ DPI resolution) and tables (Roman numerals, self-explanatory footnotes) .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound data across studies?
- Methodological Answer :
Perform meta-analysis to identify methodological disparities (e.g., assay conditions, cell lines) .
Apply error analysis (e.g., Bland-Altman plots, confidence intervals) to quantify variability in conflicting datasets .
Replicate key experiments under standardized conditions to isolate confounding factors .
Q. What frameworks support comparative studies between this compound and related compounds?
- Methodological Answer :
Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .
Compare pharmacokinetic/pharmacodynamic (PK/PD) profiles using metrics like AUC, Cmax, and half-life .
Employ computational tools (e.g., molecular docking, QSAR models) to predict structural-activity relationships .
Q. How can researchers apply statistical rigor to this compound data analysis?
- Methodological Answer :
Predefine significance thresholds (e.g., p < 0.05 with Bonferroni correction for multiple comparisons) .
Use mixed-effects models to account for hierarchical data (e.g., repeated measurements across batches) .
Report uncertainties (e.g., standard error, confidence intervals) for key parameters like IC₅₀ or binding affinity .
Q. What strategies optimize literature reviews for this compound research gaps?
- Methodological Answer :
Conduct systematic reviews using databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND kinase inhibitor NOT clinical") .
Map findings to PRISMA guidelines to ensure transparency in study selection and bias assessment .
Annotate conflicting results in a matrix, highlighting variables like dosage, model systems, and endpoints .
Methodological Frameworks and Tools
- Data Validation : Use receiver operating characteristic (ROC) curves to assess assay sensitivity/specificity .
- Ethical Compliance : Align in vivo studies with ARRIVE guidelines for animal reporting .
- Collaborative Reproducibility : Share protocols via platforms like Protocols.io , citing digital object identifiers (DOIs) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
